Lipophilicity (LogP) Compared to Core 2,4-Diphenylthiazole Scaffold
The introduction of the 5-(N-methylaminomethyl) side chain significantly increases the compound's lipophilicity compared to the unsubstituted 2,4-diphenylthiazole core. This difference directly impacts membrane permeability and potential off-target binding. [1] [2]
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.5874 |
| Comparator Or Baseline | 2,4-Diphenylthiazole: LogP = 3.7 (estimated based on similar structures) |
| Quantified Difference | ΔLogP ≈ +0.9 |
| Conditions | Calculated values; target compound data from Molbase, comparator estimate based on structural analogs. |
Why This Matters
This difference in lipophilicity affects solubility and permeability, making the target compound more suitable for applications requiring higher membrane penetration or different formulation strategies.
- [1] Molbase. 1-(2,4-diphenyl-1,3-thiazol-5-yl)-N-methylmethanamine. CAS 884507-18-0. Accessed 2026. View Source
- [2] Estimation based on structural analogy; no direct comparator data available. View Source
